![molecular formula C13H14N2O2S B12919797 3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)- CAS No. 832103-03-4](/img/structure/B12919797.png)
3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an aminobenzo[b]thiophene moiety and a hydroxypyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the aminobenzo[b]thiophene core, which can be achieved through a series of cyclization reactions involving thiophene derivatives and amines. The hydroxypyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, high-pressure reactors, and continuous flow techniques to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of ®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Bromomethyl methyl ether: Used in organic synthesis as a methylating agent.
Uniqueness
®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone is unique due to its combination of an aminobenzo[b]thiophene core and a hydroxypyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials.
Propriétés
Numéro CAS |
832103-03-4 |
|---|---|
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
(5-amino-1-benzothiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C13H14N2O2S/c14-9-1-2-11-8(5-9)6-12(18-11)13(17)15-4-3-10(16)7-15/h1-2,5-6,10,16H,3-4,7,14H2/t10-/m1/s1 |
Clé InChI |
GXPNBHVGVOPTET-SNVBAGLBSA-N |
SMILES isomérique |
C1CN(C[C@@H]1O)C(=O)C2=CC3=C(S2)C=CC(=C3)N |
SMILES canonique |
C1CN(CC1O)C(=O)C2=CC3=C(S2)C=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


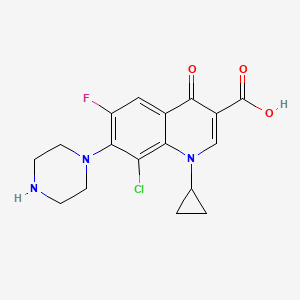
![Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B12919720.png)
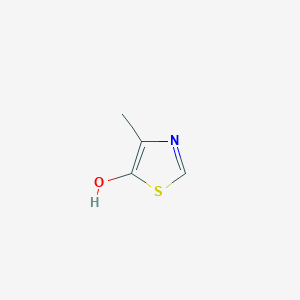
![2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12919728.png)
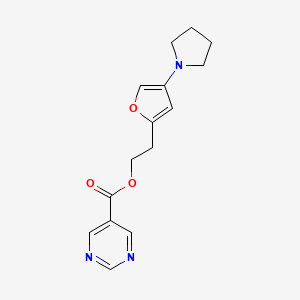

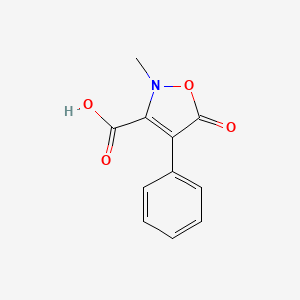
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]-](/img/structure/B12919751.png)
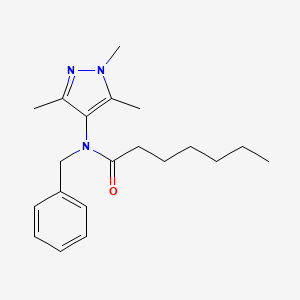

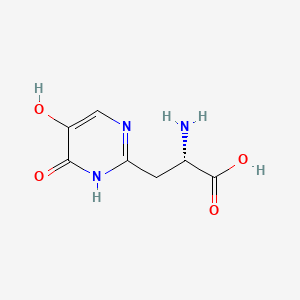
![9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919776.png)
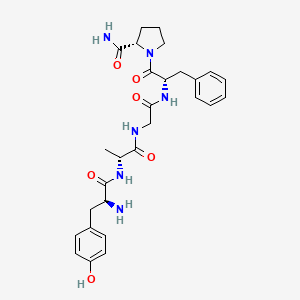
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
